

Application Notes and Protocols for ReACp53 in 3D Organoid Culture Systems

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in preventing cancer formation.[1][2][3] Mutations in the TP53 gene are the most common genetic alteration in human cancers, occurring in over half of all cases.[2][4] These mutations, frequently missense mutations, can lead to the production of a full-length mutant p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic properties (Gain-of-Function, GOF).[2][3][5] A significant portion of these mutant p53 proteins are prone to misfolding and aggregation into an amyloid-like state, which contributes to their oncogenic activity.[6][7]

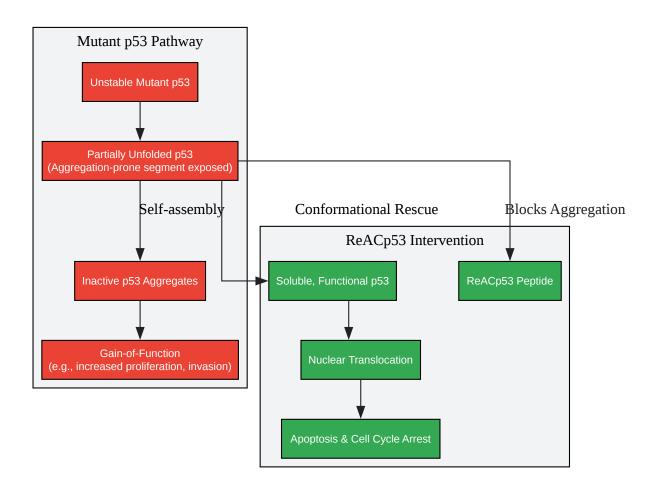
ReACp53 is a cell-penetrating peptide designed to inhibit the aggregation of mutant p53.[6] By preventing this aggregation, **ReACp53** can rescue the normal tumor-suppressive functions of p53, even in cancer cells harboring p53 mutations.[6][8] This peptide has shown therapeutic potential by inducing cell death, reducing cell proliferation, and restoring the transcriptional activity of p53 in various cancer models, including patient-derived 3D organoids.[6][7]

Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models. They recapitulate the complex architecture and heterogeneity of patient tumors more faithfully than traditional 2D cell cultures, making them ideal for testing novel therapeutics like ReACp53.[9][10]



Mechanism of Action of ReACp53

Unstable mutant p53 proteins can partially unfold, exposing an aggregation-prone segment. This leads to the self-assembly of p53 into inactive, amyloid-like aggregates.[6] **ReACp53** is designed to specifically bind to this exposed segment, thereby blocking the aggregation process. This intervention shifts the equilibrium from the aggregated, inactive state towards a soluble and functional conformation.[6] Rescued, functional p53 can then translocate to the nucleus, regulate its target genes, and induce apoptosis or cell cycle arrest in cancer cells.[6]



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Caption: Mechanism of **ReACp53** in rescuing mutant p53 function.

Applications in 3D Organoid Culture Systems

Patient-derived organoids (PDOs) are a valuable tool for assessing the efficacy of anti-cancer agents in a personalized manner. The use of **ReACp53** in 3D organoid models derived from tumors with TP53 mutations, such as high-grade serous ovarian carcinoma (HGSOC), has demonstrated significant potential.[6][11]

Key Applications:

- Evaluating Therapeutic Efficacy: Assessing the ability of ReACp53 to induce cell death and reduce the viability of patient-derived tumor organoids.[6][11]
- Combination Therapy Screening: Investigating the synergistic effects of ReACp53 with standard-of-care chemotherapeutics, such as carboplatin, to overcome drug resistance.[11]
- Biomarker Discovery: Identifying specific p53 mutations or other molecular markers that predict organoid sensitivity to **ReACp53** treatment.
- Mechanistic Studies: Elucidating the downstream effects of p53 functional rescue on signaling pathways and gene expression in a 3D context.[6]

Data Presentation

Table 1: Effect of ReACp53 on Cell Viability in 3D Organoid Models



Cell Line <i>l</i> Patient Sample	p53 Mutation Status	ReACp53 Concentrati on (µM)	Treatment Duration	Effect on Viability/Ap optosis	Reference
OVCAR3 (Ovarian Cancer)	R248Q (aggregating)	10	2 days	Increased cell death (YO- PRO-1/PI staining), loss of morphology.	[6]
S1 GODL (HGSOC)	Not specified (mutant)	10	2 days	Increased cell death, loss of morphology. [6]	[6]
HGSOC Primary Samples	R248Q (aggregating)	10	2 days	Increased Annexin V/PI staining (apoptosis).	[6]
MCF7 (Breast Cancer)	Wild-Type	Not specified	Not specified	No significant effect on viability.	[6]
Patient 8 (Endometrioi d Tumor)	Wild-Type	Not specified	Not specified	No significant effect at the transcriptiona I level.	[6]
ROVA007-2 (Ovarian Cancer PDO)	G199V (mutant)	Dose- dependent	Not specified	Reduced cell viability.[12]	[12]
ROVA002-4 (Ovarian Cancer PDO)	Wild-Type	Dose- dependent	Not specified	Higher IC50 compared to mutant p53 PDO.[12]	[12]



Table 2: Regulation of p53 Target Genes by ReACp53 in

OVCAR3 Organoids

Gene	Log2 (Fold Change)	Function	Reference
p21 (CDKN1A)	> 2	Cell cycle arrest	[6]
GADD45B	~ 1.5	DNA damage response	[6]
PUMA (BBC3)	> 2.5	Apoptosis	[6]
NOXA (PMAIP1)	> 2	Apoptosis	[6]
DRAM1	~ 1.5	Autophagy, apoptosis	[6]
p63	Upregulated	p53 family member	[6]
p73	Downregulated	p53 family member	[6]

Experimental Protocols

Protocol 1: High-Throughput 3D Organoid Drug Assay with ReACp53

This protocol is adapted from methodologies used for testing **ReACp53** and its combination with carboplatin in HGSOC organoids.[11]

Materials:

- Patient-derived tumor cells or cancer cell lines
- Matrigel Matrix (Corning)
- MammoCult Medium (STEMCELL Technologies) or other appropriate organoid growth medium
- 96-well plates
- ReACp53 peptide (dissolved in sterile water or PBS)

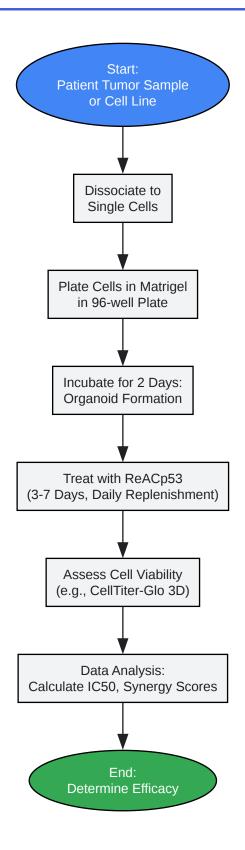


- Cell viability reagent (e.g., CellTiter-Glo 3D)
- Plate reader

Procedure:

- Cell Suspension Preparation: Prepare a single-cell suspension of the desired cancer cells.
- Plating: Suspend 5,000 cells per well in a mixture of Matrigel Matrix and MammoCult medium. Plate this suspension around the rim of the wells of a 96-well plate.[11]
- Organoid Establishment: Incubate the plate at 37°C in a humidified incubator for 2 days to allow for organoid formation.
- Drug Treatment:
 - Prepare serial dilutions of ReACp53 (e.g., 0.1 μM to 50 μM).
 - For combination studies, prepare a matrix of concentrations for ReACp53 and the second compound (e.g., carboplatin).
 - Add the drug solutions to the organoid cultures.
 - Treat the organoids for 3-7 days, replenishing the drug-containing medium daily.[11]
- Viability Assessment:
 - At the end of the treatment period, measure cell viability using a luminescent-based assay like CellTiter-Glo 3D, following the manufacturer's instructions.
 - Read the luminescence on a plate reader.
- Data Analysis:
 - Normalize the viability data to untreated control wells.
 - Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
 - For combination studies, use tools like SynergyFinder to calculate synergy scores.[11]





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Caption: General workflow for 3D organoid drug screening with ReACp53.



Protocol 2: Analysis of Apoptosis in 3D Organoids

This protocol outlines the assessment of apoptosis markers in response to **ReACp53** treatment.[11]

Materials:

- Established 3D organoid cultures in 24-well plates (e.g., 40,000 cells/well)
- ReACp53
- Dispase (5 mg/mL)
- Annexin V/Propidium Iodide (PI) apoptosis detection kit
- Flow cytometer
- Western blot reagents (if assessing protein markers)

Procedure:

- Treatment: Treat established organoids with the desired concentration of ReACp53 (e.g., 4 μM) and/or other compounds daily for 72 hours.[11]
- Organoid Harvesting:
 - Harvest the treated organoids from the Matrigel by incubating with 5 mg/mL dispase for 30 minutes at 37°C.[11]
 - Gently pipette to dissociate the Matrigel and collect the organoids.
 - Wash the organoids with PBS.
- Flow Cytometry Analysis:
 - Dissociate the harvested organoids into a single-cell suspension using a gentle enzymatic method (e.g., TrypLE).
 - Stain the cells with Annexin V and PI according to the manufacturer's protocol.

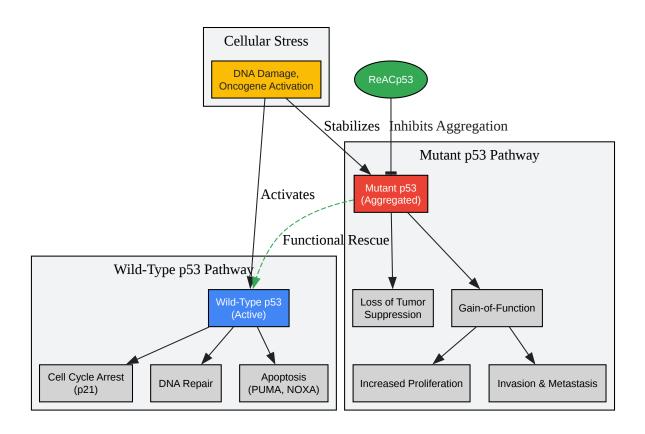


- Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
- Western Blot Analysis (Optional):
 - Lyse the harvested organoids in RIPA buffer with protease and phosphatase inhibitors.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Probe the membrane with antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) and a loading control (e.g., GAPDH).
 - Visualize the protein bands using an appropriate detection system.

Signaling Pathway Overview

The p53 pathway is a central hub in the cellular stress response network.[1] In response to stresses like DNA damage or oncogene activation, p53 is stabilized and activated.[1] Wild-type p53 acts as a transcription factor, inducing genes that lead to cell cycle arrest, DNA repair, or apoptosis.[1][3] Mutant p53 not only loses these functions but can also actively promote cancer progression by interacting with other proteins and pathways, leading to increased proliferation, invasion, and chemoresistance.[2][3][5] **ReACp53** aims to restore the wild-type signaling axis by preventing the aggregation that underpins the mutant p53 gain-of-function.





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Caption: Simplified overview of wild-type and mutant p53 signaling.

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